Fluorine-Driven Hydrogen-Bond Acceptor Capacity: Predicted vs. Des-Fluoro and 5-Chloro Analogs
The 2-fluoro substituent on the pyridine ring introduces a strong hydrogen-bond acceptor (HBA) capable of engaging Arg/Lys side chains or backbone NH groups. According to computed topological polar surface area (TPSA) values, the target compound (free base) exhibits a TPSA of 59.1 Ų [1], identical to the 5-chloro-2-fluoro analog but with a higher XLogP3 of 0.6 versus 0.4 for the brominated variant, indicating a differentiated polarity–lipophilicity balance relevant for passive permeability [2]. The des-fluoro analog lacks this polarized interaction site, which can abolish geometry-specific hinge-binding motifs observed in fluoropyridine-containing kinase and phosphodiesterase inhibitors.
| Evidence Dimension | Computed physicochemical properties relevant to molecular recognition and permeability |
|---|---|
| Target Compound Data | TPSA = 59.1 Ų; XLogP3 = 0.6 (free base) |
| Comparator Or Baseline | Des-fluoro analog: TPSA not available; 5-Bromo-2-fluoro analog: TPSA = 59.1 Ų, XLogP3 = 0.4 |
| Quantified Difference | ΔXLogP3 = +0.2 vs. 5-bromo-2-fluoro analog; qualitative HBA advantage over des-fluoro |
| Conditions | Computed properties (XLogP3, TPSA) from standard cheminformatics prediction; no experimental logP/logD data located for direct comparison |
Why This Matters
For medicinal chemistry lead optimization and fragment-based screening, the 2-fluoropyridine hydrogen-bond acceptor motif is a validated pharmacophoric element for enhancing target affinity and selectivity; selecting the 2-fluoro (rather than 5-chloro or des-fluoro) provides a distinct interaction geometry that must be preserved for SAR reproducibility.
- [1] Kuujia. 2-Amino-3-(5-chloro-2-fluoropyridin-3-yl)propan-1-ol, CAS 2228149-03-7. https://www.kuujia.com/cas-2228149-03-7.html (accessed 2026-04-29). View Source
- [2] Kuujia. 2-Amino-2-(5-bromo-2-fluoropyridin-3-yl)propan-1-ol, CAS 1337471-06-3. https://www.kuujia.com/cas-1337471-06-3.html (accessed 2026-04-29). View Source
